A Technical Guide to Benzenamine, N-(phenylmethylene)-, N-oxide: Synthesis, Properties, and Applications in Advanced Research
A Technical Guide to Benzenamine, N-(phenylmethylene)-, N-oxide: Synthesis, Properties, and Applications in Advanced Research
Foreword: Situating C-Phenyl-N-Phenylnitrone in the Chemical Landscape
In the vast field of organic chemistry and biomedical research, nitrones represent a class of compounds with remarkable utility. While much of the scientific literature has focused on α-phenyl-N-tert-butylnitrone (PBN) for its neuroprotective and spin-trapping capabilities, its structural analog, Benzenamine, N-(phenylmethylene)-, N-oxide (also known as C-phenyl-N-phenylnitrone or N-benzylideneaniline N-oxide), offers a distinct electronic and steric profile that merits specific investigation.[1] This guide provides an in-depth exploration of this specific nitrone, moving beyond generic templates to offer a focused technical narrative for researchers, chemists, and drug development professionals. We will delve into its synthesis, elucidate its key properties, and critically examine its primary application as a spin-trapping agent for elucidating the role of free radicals in complex biological and chemical systems.
Synthesis: From Precursors to Purified Nitrone
The most direct and common route to synthesizing C-phenyl-N-phenylnitrone is through the condensation reaction of N-phenylhydroxylamine with benzaldehyde. This method is efficient and relies on the nucleophilic character of the hydroxylamine nitrogen and the electrophilic carbonyl carbon of the aldehyde.
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde, forming a hemiaminal-like intermediate. Subsequent dehydration, often facilitated by mild heating or a dehydrating agent, yields the final nitrone product. The choice of an alcohol as the solvent is strategic; it effectively solubilizes both reactants without interfering with the condensation, and its boiling point allows for gentle heating to drive the dehydration step to completion. Controlling the temperature is crucial to prevent side reactions or degradation of the thermally sensitive hydroxylamine precursor.
Detailed Laboratory Protocol: Synthesis of C-phenyl-N-phenylnitrone
This protocol outlines a standard laboratory-scale synthesis.
Reagents and Materials:
-
N-Phenylhydroxylamine
-
Benzaldehyde
-
Ethanol (absolute)
-
Sodium sulfate (anhydrous)
-
Beaker, round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of N-phenylhydroxylamine in absolute ethanol. Begin stirring the solution at room temperature.
-
Aldehyde Addition: To the stirring solution, add an equimolar amount of benzaldehyde dropwise over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the product under vacuum to remove any residual solvent. The final product should be a crystalline solid.[2][3]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of C-phenyl-N-phenylnitrone is essential for its application. Its structure, featuring two phenyl rings attached to the C=N(O) core, imparts significant aromatic character and influences its solubility, reactivity, and spectroscopic signature.[4][5]
Key Physicochemical Properties
The properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Benzenamine, N-(phenylmethylene)-, N-oxide | [4][6] |
| Synonyms | C-phenyl-N-phenylnitrone, N-Benzylideneaniline N-Oxide | |
| CAS Number | 1137-96-8 | [4] |
| Molecular Formula | C₁₃H₁₁NO | [7] |
| Molecular Weight | 197.24 g/mol | [7] |
| Appearance | Crystalline solid | [2][5] |
| Melting Point | 111-113 °C | Data from analogous compounds and supplier info. |
| Solubility | Soluble in organic solvents like chloroform, methanol, and DMSO. | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic peaks for the aromatic rings and the core nitrone functional group. Key absorptions include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), the distinct C=N stretching vibration (~1600-1580 cm⁻¹), and a strong N-O stretching band, typically found in the 1200-1300 cm⁻¹ region.[8][9]
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¹H NMR Spectroscopy : The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.3 ppm).[10] A key diagnostic signal is the singlet for the methine proton (CH=N), which is highly deshielded due to the adjacent double bond and phenyl ring, appearing significantly downfield.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbons (carbons attached to other groups) appearing at different shifts than the other ring carbons. The most downfield signal will correspond to the imine carbon (CH=N) of the nitrone group, reflecting its electrophilic character.[11]
Core Application: Spin Trapping of Transient Free Radicals
The primary utility of C-phenyl-N-phenylnitrone in research is its function as a spin trap. Transient, highly reactive free radicals, such as reactive oxygen species (ROS), are notoriously difficult to detect directly due to their extremely short half-lives. Spin trapping overcomes this challenge.[12]
The Spin-Trapping Mechanism
The technique involves using a diamagnetic spin trap molecule (the nitrone) that reacts with an unstable free radical to form a much more stable and persistent radical product, known as a "spin adduct."[13] This spin adduct, now a stable nitroxide radical, can accumulate to a concentration detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine splitting pattern of the EPR spectrum provides structural information about the trapped radical, allowing for its identification.[12]
The reaction mechanism involves the addition of the free radical (R•) across the C=N double bond of the nitrone. This process converts the highly reactive radical into a significantly more stable nitroxide radical.
Experimental Workflow for ROS Detection
A typical experiment to detect free radicals generated in a biological or chemical system follows a clear workflow. The goal is to generate radicals in the presence of the spin trap and then analyze the resulting mixture by EPR.
Broader Applications in Research and Development
Beyond its core function in EPR studies, C-phenyl-N-phenylnitrone and its derivatives are valuable in several areas of research.
-
Probing Oxidative Stress: Oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[14][15] Nitrones serve as critical tools to detect and identify the specific free radicals involved, providing mechanistic insights into disease pathology.[1][16]
-
Synthesis of Heterocyclic Compounds: The nitrone moiety is a classic 1,3-dipole. It can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to synthesize complex five-membered heterocyclic rings like isoxazolidines.[4][17] This makes it a valuable building block in synthetic organic chemistry for creating novel molecular scaffolds for drug discovery.[4]
-
Cytoprotective Agents: The α-aryl-N-aryl nitrone scaffold has shown promise for protecting cells against oxidative damage. Studies on C-phenyl-N-phenylnitrone have demonstrated its ability to reduce necrotic cell death and increase levels of the endogenous antioxidant glutathione (GSH) in human neuroblastoma cells under oxidative stress.[1] This suggests a potential therapeutic role beyond its use as a simple diagnostic tool.
Conclusion
Benzenamine, N-(phenylmethylene)-, N-oxide is more than just an analog of PBN; it is a versatile chemical tool with distinct properties. Its straightforward synthesis and inherent reactivity make it highly accessible for a range of applications. As a spin trap, it provides an invaluable window into the transient world of free radicals, empowering researchers to unravel complex mechanisms of oxidative stress. Furthermore, its demonstrated cytoprotective effects and utility as a synthetic building block highlight its potential in the development of new therapeutic agents.[1] For scientists and drug developers, a thorough understanding of this compound's synthesis, properties, and applications is a key step toward harnessing its full potential in both fundamental research and translational science.
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